Product packaging for tetrahydro-2H-pyran-3-ylacetic acid(Cat. No.:CAS No. 102539-71-9)

tetrahydro-2H-pyran-3-ylacetic acid

Cat. No.: B181697
CAS No.: 102539-71-9
M. Wt: 144.17 g/mol
InChI Key: FXLVHFGMKHRPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydro-2H-pyran-3-ylacetic acid (CAS 102539-71-9) is a valuable heterocyclic building block in organic synthesis and chemical research. This compound, with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol, features a carboxylic acid functional group tethered to a tetrahydropyran ring, making it a useful scaffold for the development of more complex molecules . Its applications extend to the synthesis of various tetrahydro-2H-pyran derivatives, as outlined in production method patents, highlighting its role in creating structurally diverse chemical libraries . The tetrahydropyran (THP) moiety is a common structural feature in a wide range of molecules, and its NMR data has been extensively studied, providing researchers with clear spectroscopic signatures for compound characterization . According to supplier safety information, this product is labeled with the signal word "Danger" and carries hazard statements H315, H318, and H335, indicating it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. This chemical is intended for professional manufacturing and research laboratories only. It is strictly for research use and is not intended for diagnostic, therapeutic, or personal use. All orders are verified prior to shipment, and this product cannot be shipped to consumers, medical facilities, or residences .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B181697 tetrahydro-2H-pyran-3-ylacetic acid CAS No. 102539-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLVHFGMKHRPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629239
Record name (Oxan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102539-71-9
Record name (Oxan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Tetrahydro 2h Pyran 3 Ylacetic Acid and Its Derivatives

Classical and Contemporary Approaches to Tetrahydropyran-3-ylacetic Acid Synthesis

A range of synthetic strategies have been employed to construct the tetrahydropyran (B127337) ring system present in tetrahydro-2H-pyran-3-ylacetic acid and its derivatives. These methods include esterification, various ring-closure strategies, and transition metal-catalyzed reactions.

Esterification is a fundamental reaction in the synthesis of derivatives of this compound. For instance, the synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant, has been achieved through the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid followed by esterification. rsc.org In another example, 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester was synthesized with a high yield of 96.0%. google.com The synthesis of various esters, such as acetic acid, 2-propyltetrahydropyran-3-yl ester, is also well-documented. nih.gov These reactions are crucial for creating derivatives with varied properties and for the production of industrially significant compounds like emulsifiers, surfactants, and flavor esters. researchgate.net

ProductYield (%)Isomer Ratio (cis:trans)Reference
6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester96.018.4 : 81.6 google.com

Ring-closure or cyclization reactions are pivotal in forming the tetrahydropyran core. A variety of methods, including those based on oxocarbenium ions, Michael additions, and hetero-Diels-Alder reactions, are continuously utilized and refined. researchgate.netrsc.org An organoselenium-mediated cyclization of alkenyl-substituted β-oxoesters has been demonstrated as a short and stereospecific route to (cis-6-methyltetrahydropyran-2-yl)acetic acid. psu.edu Another approach involves the Prins-cyclization reaction, which efficiently constructs the tetrahydropyran core and has been applied to the synthesis of commercial fragrances like Florol® and Clarycet®. scielo.br Furthermore, a patent describes a method for synthesizing 1,4,6,7-tetrahydropyrane[4,3-C]pyrazole-3-carboxylic acid starting from diethyl oxalate (B1200264) and tetrahydropyranone, involving a ring-closure step with hydrazine (B178648) hydrate (B1144303). google.com

Palladium-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of tetrahydropyran derivatives. These methods often exhibit high tolerance to various functional groups, making them suitable for complex natural product synthesis. A domino palladium-catalyzed carbonylative cyclization process has proven to be a robust and stereoselective transformation for creating bicyclic lactones. For example, a diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids has been developed using a palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. researchgate.netresearchgate.net This methodology was a key step in the total syntheses of natural products like (±)-diospongin A and the civet cat compound, (+)-2-[(2S,6S)-(6-methyltetrahydro-2H-pyran-2-yl)] acetic acid. researchgate.netresearchgate.netmedcraveonline.com The reaction typically involves a palladium catalyst, such as PdCl2, in the presence of a copper co-catalyst like CuCl2 and a base under a carbon monoxide atmosphere. researchgate.net

A stereoselective Heck redox-relay strategy has also been developed for the synthesis of functionalized 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol, proceeding through an exo-cyclic migration. acs.org This approach has been successfully applied to the total synthesis of a trans-epimer of the natural product centrolobine. acs.org

Catalyst SystemStarting MaterialProductKey FeatureReference
PdCl2/CuCl2(2S)-hept-6-en-2-ol(+)-2-[(2S,6S)-(6-methyltetrahydro-2H-pyran-2-yl)] acetic acidDomino Pd-cyclisation/carbonylation/hydroxylation researchgate.netresearchgate.net
Pd(OAc)2/PyrOx/Cu(OTf)2(R)- or (S)-dihydropyranyl alcohol2,6-trans-tetrahydropyransOxidative Heck redox-relay acs.org

The intramolecular hydroxycarbonylation of hexenols catalyzed by palladium(II) provides a diastereoselective route to cis-2,6-disubstituted tetrahydropyranyl acetic acids. researchgate.netresearchgate.net This domino reaction sequence involves cyclization, carbonylation, and hydroxylation in a single step. researchgate.net For instance, the reaction of hex-5-en-1,3-diols with a catalytic amount of PdCl2, three equivalents of CuCl2, and sodium acetate (B1210297) in acetic acid under a carbon monoxide atmosphere at room temperature leads to the predominant formation of 2,6-cis-tetrahydropyran-2-yl acetic acids. researchgate.net This method has been instrumental in the total synthesis of natural products such as diospongin A and the civet cat compound. researchgate.netresearchgate.net The use of iron pentacarbonyl as a source of carbon monoxide has also been explored in these palladium-catalyzed oxycarbonylation reactions. researchgate.net

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste and using less hazardous substances.

Enzymatic catalysis, particularly using lipases, offers a green alternative for the synthesis of esters of tetrahydropyran derivatives. researchgate.net Lipases are versatile biocatalysts that can function in non-aqueous media, enabling reactions like esterification and transesterification under mild conditions. researchgate.netresearchgate.net These enzymes exhibit high regioselectivity and stereoselectivity. researchgate.net The mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. researchgate.netnih.gov Lipase-catalyzed hydrolysis can also be employed as a route to obtain chiral epoxy alcohols, which are valuable intermediates in synthesis. acs.org The use of lipases is considered a more cost-effective and environmentally friendly approach compared to traditional chemical synthesis for producing various esters. nih.gov The development of solvent-free processes, such as the Prins-cyclization reaction on a solid support like silica (B1680970) gel, further enhances the green credentials of tetrahydropyran synthesis. scielo.brscienceopen.com

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. researchgate.netpsu.edu This technology has been effectively applied to the synthesis of various pyran-containing heterocyclic systems.

Research has demonstrated the utility of microwave irradiation in the condensation reactions that form the pyran ring. For instance, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved in a single step by the condensation of barbituric acid with substituted benzylidene acetophenone (B1666503) under microwave irradiation, significantly reducing reaction times from hours to minutes and improving yields. psu.edu Similarly, microwave conditions have been successfully used in the synthesis of 3-O-β-D-glucopyranosides of 3-hydroxy-2-aryl-4H-chromones, which feature a complex tetrahydropyran moiety. ijirset.com This method highlights the broad applicability of microwave assistance in constructing intricate molecular architectures involving the THP ring.

The key advantages of MAOS in this context include:

Drastic Reduction in Reaction Time: Many syntheses that require hours of conventional heating can be completed in minutes. psu.edu

Improved Yields and Purity: Rapid heating can minimize the formation of unwanted side products. psu.edu

Energy Efficiency: Microwaves offer a more efficient energy transfer directly to the reacting molecules, aligning with the principles of green chemistry. psu.edu

In one study, the synthesis of 1,4-disubstituted 1,2,3-triazoles linked to a pyran-containing scaffold was achieved under both conventional and microwave conditions, with the microwave method proving superior in terms of reaction speed and efficiency. This underscores the potential of microwave technology to facilitate the creation of complex derivatives of this compound for various research applications.

Nanocatalyzed Green Synthetic Protocols

In recent years, the principles of green chemistry have spurred the development of sustainable synthetic methods, with a focus on using recyclable catalysts and environmentally benign solvents like water. researchgate.netsamipubco.com Nanocatalysis has been at the forefront of this movement, offering high efficiency, selectivity, and ease of separation and reuse. Several nanocatalyst systems have been developed for the synthesis of tetrahydropyran derivatives.

Magnetic nanoparticles have proven particularly effective, as they can be easily recovered from the reaction mixture using an external magnet. researchgate.net Examples of such catalysts include:

Fe₃O₄@SiO₂@NH₂@Pd(OCOCH₃)₂: This magnetically retrievable nanocatalyst has been used for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran and tetrahydro-4H-chromene derivatives at room temperature with excellent yields. researchgate.net

CoFe₂O₄@SiO₂-CPTES-Melamine-Cu: This system serves as a reusable heterogeneous nanocatalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in water, a green solvent. The catalyst can be reused for multiple runs without a significant loss of activity. samipubco.com

Fe₃O₄@PhSO₃H (Phenylsulfonic acid-functionalized magnetite nanoparticles): These have been employed as a reusable catalyst for preparing tetrahydropyran analogues under ultrasonic conditions in water. researchgate.netmdpi.com

The general approach often involves a one-pot, multi-component reaction, which is highly atom-economical. For example, the synthesis of tetrahydrobenzo[b]pyrans can be achieved by reacting an aldehyde, malononitrile, and dimedone in the presence of a nanocatalyst. mdpi.com The high surface area and isolated catalytic centers of these nanoparticles contribute to their high efficacy, often allowing reactions to proceed under mild conditions with short reaction times. mdpi.com

NanocatalystReaction TypeKey AdvantagesReference
Fe₃O₄@SiO₂@NH₂@Pd(OCOCH₃)₂One-pot, three-component synthesis of 4H-pyransMagnetically retrievable, high yield, room temperature researchgate.net
CoFe₂O₄@SiO₂-CPTES-Melamine-CuSynthesis of tetrahydrobenzo[b]pyransReusable (up to 6 runs), green solvent (water), short reaction times (5-35 min) samipubco.com
Fe₃O₄@PhSO₃HSynthesis of tetrahydropyran analoguesReusable, mild conditions, compatible with ultrasonic irradiation researchgate.netmdpi.com
SnCl₂@nano SiO₂Preparation of tetrahydropyran scaffoldsHeterogeneous catalyst, average particle size of 20 nm mdpi.com

Asymmetric and Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric and stereoselective synthesis of tetrahydropyran derivatives, including the enantiomers and diastereomers of this compound, is of paramount importance.

Significant progress has been made in the enantioselective synthesis of chiral tetrahydropyrans, achieving high levels of enantiomeric excess (ee). nih.gov A variety of catalytic systems have been explored to induce chirality.

One notable method is the Ru-catalyzed asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) , which has been used to synthesize highly functionalized pyrans with up to 98% ee. nih.gov Another powerful strategy is the 'clip-cycle' reaction , which utilizes chiral phosphoric acids to catalyze an intramolecular oxa-Michael cyclization, yielding tetrahydropyrans with up to 99% ee. whiterose.ac.uk

Organocatalysis has also provided a robust platform for these transformations. For example, the asymmetric synthesis of a chiral tetrahydropyran intermediate for a PDE2 inhibitor was accomplished on a large scale using an organocatalyst, (S)-3,3′-Cl₂-BINOL, for an asymmetric allylation step, achieving a >99:1 enantiomeric ratio. acs.org Furthermore, an organocatalytic domino Michael-hemiacetalization reaction has been developed to produce polyfunctionalized tetrahydropyran derivatives with enantioselectivities up to 99% ee. nih.gov

MethodCatalyst/ReagentKey FeatureEnantioselectivity (ee)Reference
Asymmetric Ring-Opening Metathesis/Cross-Metathesis (AROM/CM)Chiral Ru-complexEfficient for functionalized pyransUp to 98% nih.gov
'Clip-Cycle' ReactionChiral Phosphoric Acids (CPA)Intramolecular oxa-Michael cyclizationUp to 99% whiterose.ac.uk
Asymmetric Allylation(S)-3,3′-Cl₂-BINOLLarge-scale synthesis of chiral tertiary alcohols on a THP ring>99:1 er acs.org
Domino Michael-HemiacetalizationOrganocatalystOne-pot synthesis of polyfunctionalized THPs71-99% nih.gov

Controlling diastereoselectivity is crucial for synthesizing specific isomers of substituted tetrahydropyrans. For molecules like this compound, which can exist as multiple diastereomers (e.g., cis/trans), methods that favor the formation of one isomer are highly valuable.

A highly efficient one-pot tandem reaction involving catalytic asymmetric hydrogenation and oxa-Michael cyclization has been developed to synthesize 2,6-cis-disubstituted tetrahydropyrans with excellent diastereoselectivity (up to 99:1 cis/trans). acs.org This approach was successfully applied to the synthesis of (−)-centrolobine, a natural product featuring this structural motif. acs.org

Palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols represents another powerful strategy for the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net This domino reaction sequence, involving cyclization, carbonylation, and hydroxylation, was a key step in the total syntheses of natural products such as the civet cat pheromone and diospongin A. researchgate.net Additionally, an unusual quasi-hydrolysis of a cyano group during the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium provides a diastereoselective route to functionalized 3,4-dihydro-2H-pyran-4-carboxamides, which are precursors to tetrahydropyran systems. nih.gov

The culmination of advanced stereoselective methods is demonstrated in the total synthesis of natural products containing specific tetrahydropyran stereoisomers. These syntheses serve as a testament to the power and precision of modern organic chemistry.

A prominent example is the synthesis of the civet cat pheromone, which has a cis-2,6-disubstituted tetrahydropyran acetic acid structure. researchgate.netresearchgate.net Multiple total syntheses of its specific stereoisomers, such as (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, have been reported, often starting from readily available chiral building blocks like tri-O-acetyl-D-glucal. researchgate.netmedcraveonline.com These routes meticulously control the stereochemistry at each step to arrive at the desired enantiomerically pure product. researchgate.net

Similarly, the total synthesis of four stereoisomers of centrolobine, another natural product with a disubstituted THP ring, has been achieved through chemoenzymatic methods, highlighting the synergy between chemical and biological catalysis in accessing stereochemical diversity. researchgate.net The synthesis of 6-Deoxydihydrokalafungin (DDHK), a key biosynthetic precursor to actinorhodin, also required precise stereochemical control to construct the core benzoisochromane skeleton. mdpi.com These total syntheses not only provide access to valuable molecules but also drive the development of new and more effective synthetic methodologies. researchgate.net

Novel Synthetic Routes and Method Development

The quest for more efficient, selective, and sustainable methods for constructing the tetrahydropyran ring continues to drive innovation in synthetic chemistry. Novel routes often leverage new catalytic systems or reaction pathways to overcome the limitations of traditional methods.

One innovative approach is the palladium-catalyzed oxidative Heck redox-relay strategy , which has been used to synthesize 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method provides a synthetic handle for further functionalization, enabling access to a diverse range of substrates from a simple building block. acs.org Another novel route involves a Ru-catalyzed asymmetric ring-opening metathesis/cross-metathesis (AROM/CM), which provides an efficient enantioselective pathway to highly functionalized tetrahydropyrans. nih.gov

Biocatalysis is also emerging as a powerful tool for developing novel synthetic routes. acs.org The use of enzymes can offer unparalleled stereoselectivity under mild conditions, shortening synthetic pathways to key chiral intermediates like substituted tetrahydro-2H-pyran-3-ol. acs.org

Furthermore, new methods for constructing the core ring itself are being developed. For instance, a systematic telescopic protocol for synthesizing furan-2(5H)-one derivatives containing a 4H-chromen-4-one fragment via a multicomponent reaction has been reported, showcasing the power of multicomponent strategies in building complex heterocyclic systems efficiently. nih.gov The development of novel synthetic routes that avoid cumbersome purification steps, such as chromatography, is also a significant goal, as demonstrated in a synthesis of a complex pharmaceutical intermediate containing a tetrahydropyran-4-yloxy moiety. google.com

Exploration of Atom-Economic and Metal-Free Rearrangement Reactions

In the pursuit of greener and more efficient chemical syntheses, atom-economic and metal-free rearrangement reactions are gaining prominence. These reactions are designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Recent advancements in organic synthesis have focused on developing catalyst-free reactions that can proceed at room temperature, which is a significant step towards energy-efficient and environmentally benign processes. rsc.org One such approach involves the one-pot reaction of amines, alkyl halides, and carbon disulfide to produce S-alkyl dithiocarbamates without the need for a catalyst. rsc.org While not directly synthesizing this compound, these principles of catalyst-free and atom-economic reactions are being actively explored for the synthesis of various heterocyclic compounds. The goal is to devise synthetic routes that are not only efficient but also reduce the reliance on potentially toxic and expensive metal catalysts. rsc.org

Development of Multi-Component Reactions for Tetrahydropyran Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and efficient, making it ideal for generating libraries of compounds for drug discovery and other applications. rug.nl

Several MCRs have been developed for the synthesis of tetrahydropyran scaffolds. For instance, the Prins-type cyclization of cyclic ketones, a homoallylic alcohol, and an acid like methanesulfonic or p-toluenesulfonic acid can produce substituted spirocyclic tetrahydropyranyl mesylates and tosylates in good yields. nih.govscispace.com Another example is the Maitland-Japp reaction, which has been revitalized for the one-pot, multi-component synthesis of highly substituted tetrahydropyran-4-ones. rsc.org This reaction utilizes two different aldehydes and a β-ketoester derivative in the presence of a Lewis acid to form the tetrahydropyran ring with excellent yields. rsc.org The diastereoselectivity of this reaction can be controlled by the choice of Lewis acid and the reaction temperature. rsc.org

MCRs offer a direct and efficient route to a wide variety of tetrahydropyran derivatives, which can then be further functionalized to yield compounds like this compound. The ability to generate molecular diversity quickly and efficiently makes MCRs a cornerstone of modern synthetic strategy. researchgate.netacs.orgnih.gov

Functional Group Transformations and Derivatization Strategies

Once the core tetrahydropyran ring is synthesized, further modifications are often necessary to arrive at the desired final product, such as this compound. These transformations involve the manipulation of functional groups and the introduction of new ones.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be transformed into a variety of other functionalities. For instance, it can be converted into esters, amides, or acid chlorides. science.gov A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere, such as a tetrazole ring. researchgate.netacs.org This can improve the compound's pharmacokinetic properties, such as its bioavailability, by increasing its pKa and resistance to metabolic degradation. researchgate.netacs.org

The conversion of a carboxylic acid to its corresponding chloride, followed by reaction with diethylamine, is a method used to create diethylamides. science.gov Additionally, the carboxylic acid can be esterified. For example, hydrolysis of an ethyl ester intermediate to the free acid can be achieved with high conversion using lithium hydroxide (B78521) in an ethanol-water mixture.

Introduction and Manipulation of Protecting Groups

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols due to its stability under strongly basic conditions, towards organometallics, hydrides, and acylating and alkylating reagents. organic-chemistry.org

The formation of THP ethers is typically achieved under acidic conditions from an alcohol and dihydropyran. organic-chemistry.org However, a significant drawback is the creation of a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is already chiral. organic-chemistry.org Deprotection is usually carried out via acidic hydrolysis or alcoholysis. organic-chemistry.org To address the acid sensitivity of some molecules, milder methods using Lewis acids for both protection and deprotection have been developed. organic-chemistry.org For instance, a N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea-catalyzed protection of hydroxyl groups is applicable to sterically hindered and acid-sensitive substrates. organic-chemistry.org Another mild deprotection method involves the use of lithium chloride and water in DMSO at 90°C. organic-chemistry.org

In the synthesis of a natural product, (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, a methoxymethyl (MOM) protecting group was used. medcraveonline.com The removal of this MOM group was a key step in the final stages of the synthesis. medcraveonline.com

Nucleophilic Substitutions and Oxidation Reactions

Nucleophilic substitution and oxidation are fundamental reactions in organic synthesis for introducing and modifying functional groups. For instance, a fluoro substituent on a molecule can be replaced through nucleophilic substitution reactions. evitachem.com

Oxidation reactions can be used to introduce or modify functional groups. For example, the oxidation of an alcohol can yield a ketone or a carboxylic acid. In the synthesis of (-)-Civet, an alcohol was oxidized to a ketone using tetrapropylammonium (B79313) perruthenate (TPAP). medcraveonline.com Subsequently, pyridinium (B92312) dichromate (PDC) was used to oxidize an alcohol to the target carboxylic acid. medcraveonline.com Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride can be used for reduction reactions. evitachem.com

Process Optimization and Scale-Up Considerations for Industrial Production

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of the reaction conditions and process parameters to ensure cost-effectiveness, safety, and sustainability.

For the synthesis of a derivative, 1,4,6,7-tetrahydropyran[4,3-c]pyrazole-3-carboxylic acid, a method was developed to address the issues of expensive raw materials and low yields in previous approaches. google.com This optimized process involves the reaction of diethyl oxalate and tetrahydropyranone to form an intermediate, followed by ring closure with hydrazine hydrate and subsequent hydrolysis. google.com This method boasts mild reaction conditions, simple purification, and results in a higher yield and purity, making it suitable for process amplification. google.com

A key aspect of industrial-scale production is the move from batch processing to continuous flow chemistry. Continuous flow reactors can significantly reduce reaction times, from hours to minutes, and improve yield consistency. For example, in a synthesis involving an esterification step, tetrahydropyranone and diethyl oxalate can be fed into a tubular reactor with an immobilized reagent, leading to a more efficient process. Solvent recycling is another crucial element in making industrial processes more economical and environmentally friendly.

The table below provides a comparative overview of batch versus continuous flow processing for a key synthetic step.

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time 30–120 minutesMinutes
Yield Consistency VariableHigh
Scalability ChallengingStraightforward
Safety Higher risk with large volumesImproved safety with smaller volumes at any given time
Environmental Impact Higher solvent wasteReduced waste through recycling

This table illustrates the general advantages of continuous flow processing in industrial chemical synthesis.

Furthermore, process optimization can involve the use of analytical techniques to monitor reaction progress and product quality in real-time. For instance, UPLC-MS/MS can be used to analyze the chemical composition of samples during different processing stages, providing valuable data for standardizing production and ensuring the quality of the final product. nih.gov

Spectroscopic and Computational Characterization of Tetrahydro 2h Pyran 3 Ylacetic Acid

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of tetrahydro-2H-pyran-3-ylacetic acid, confirming its molecular structure and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key information about the number and types of protons and carbons, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (E)-2-(oct-1-en-1-yl)tetrahydro-2H-pyran, shows characteristic signals for the protons on the tetrahydropyran (B127337) ring. princeton.edu For instance, the protons of the OCH2 group typically appear as multiplets in the range of 3.76-3.90 ppm. princeton.edu The remaining protons on the pyran ring and the acetic acid side chain would exhibit distinct chemical shifts and coupling patterns, allowing for their specific assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a derivative, the carbon of the OCH2 group is observed around 67.9 ppm, while other ring carbons appear at distinct chemical shifts. princeton.edu For this compound, one would expect to see signals corresponding to the carboxylic acid carbon, the carbons of the acetic acid methylene (B1212753) group, and the individual carbons of the tetrahydropyran ring. Predicted ¹³C NMR data for similar structures can also be a useful reference. np-mrd.org

Table 1: Representative NMR Data for Tetrahydropyran Derivatives | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ¹H | 3.76 | td | 7.9, 6.2 | OCH₂ | princeton.edu | | ¹H | 3.90 | td | 7.9, 6.2 | OCH₂ | princeton.edu | | ¹³C | 67.9 | - | - | OCH₂ | princeton.edu | | ¹³C | 80.0 | - | OCH | princeton.edu | Note: This table presents representative data for a related tetrahydropyran derivative and not this compound itself. The actual chemical shifts may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, intense peak around 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, C-O stretching vibrations for the ether linkage within the tetrahydropyran ring would likely appear in the 1050-1150 cm⁻¹ region. princeton.edursc.org

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound, with a molecular formula of C₇H₁₂O₃, would show a molecular ion peak corresponding to its molecular weight (144.17 g/mol ). scbt.com Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₂O₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. For instance, in studies of related compounds, HRMS (ESI-TOF) has been used to confirm calculated exact masses to within a very small margin of error. princeton.edu

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can be employed to optimize the geometry of this compound and to calculate various molecular properties.

All-electron DFT calculations are often carried out using specific functionals, such as B3LYP-D3, and basis sets to model the electronic distribution and predict molecular geometries. rsc.org These calculations can determine key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. nih.govsemanticscholar.org A smaller energy gap generally implies higher reactivity. semanticscholar.org

Furthermore, DFT can be used to calculate other electronic properties such as ionization potential, electron affinity, electronegativity, and global hardness, which all contribute to a comprehensive understanding of the molecule's reactivity profile. nih.govsemanticscholar.org The molecular electrostatic potential (MEP) surface can also be calculated to predict sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing critical insights into the conformational flexibility of this compound and its interactions with potential biological targets. These simulations model the motion of atoms and molecules over time by numerically solving Newton's equations of motion.

In the context of drug discovery, MD simulations are applied to understand how a ligand like a tetrahydro-2H-pyran derivative interacts with a target protein in a dynamic, solvated environment. rsc.org For instance, simulations can reveal the stability of a ligand within a protein's binding site, the specific amino acid residues involved in the interaction, and the role of water molecules in mediating this binding. Parameters such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the protein-ligand complex throughout the simulation. rsc.orgresearchgate.net

For this compound, MD simulations can elucidate the preferred conformations of the pyran ring and the acetic acid side chain in an aqueous solution. This provides a dynamic picture that complements the static information from other methods. When docked into a potential enzyme active site, MD simulations can refine the binding pose, predict the binding free energy, and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity and selectivity. researchgate.net Studies on similar pyran-based compounds have successfully used MD simulations to understand their dynamic behavior and interactions with targets ranging from proteases to DNA. rsc.orgresearchgate.net

Table 1: Key Parameters Analyzed in MD Simulations

ParameterDescriptionSignificance for this compound
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time.Indicates the stability of the ligand in the binding pocket and the overall structural stability of the protein-ligand complex. A low, stable RMSD suggests a stable binding mode. researchgate.net
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein and the ligand. High fluctuation in the acetic acid side chain could indicate its role in exploring the binding pocket.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and the target protein or solvent.Identifies key donor-acceptor pairs crucial for binding affinity and specificity. The carboxylic acid and pyran oxygen are key functional groups for analysis.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy of binding of the ligand to its target.Provides a quantitative measure of binding affinity, allowing for the comparison of different binding modes or different derivatives of the compound.

Quantum Mechanics (QM) Calculations for Spectroscopic Property Prediction

Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), are indispensable for accurately predicting the spectroscopic properties of molecules like this compound. acs.orgsemanticscholar.org This computational approach allows for the precise calculation of molecular structures and electronic properties, which in turn can be used to simulate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. acs.org

The integration of QM calculations with experimental NMR data (a QM/NMR approach) has become a gold standard for the structural elucidation and stereochemical assignment of complex organic molecules. acs.org The methodology involves calculating the NMR parameters for all possible theoretical stereoisomers of a compound. By comparing these predicted data sets with the experimentally obtained spectrum, the correct stereoisomer can be identified with a high degree of confidence. Statistical metrics such as the Mean Absolute Error (MAE) are often used to quantify the fit between the calculated and experimental data. acs.org

In the case of this compound, which has two chiral centers, there are four possible stereoisomers. QM/DFT calculations can be performed on the optimized, low-energy conformations of each of these four isomers to predict their distinct ¹³C and ¹H NMR chemical shifts. This predictive power is crucial for unambiguously assigning the relative and absolute configuration of a synthesized or isolated sample. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, computational SAR helps to build predictive models that guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.org

These studies often begin by creating a dataset of related compounds with known biological activities. Computational methods are then used to calculate a variety of molecular descriptors for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Quantitative Structure-Activity Relationship (QSAR) models are then developed to find a mathematical correlation between these descriptors and the observed activity. nih.gov

For example, a computational SAR study on a series of pyran-containing molecules might reveal that increasing the hydrophobicity of a substituent at a specific position on the pyran ring enhances binding affinity for a target, while adding a hydrogen bond donor at another position is detrimental. acs.org Such insights are invaluable for rational drug design, as they reduce the need for exhaustive, trial-and-error synthesis and testing. rsc.org These models can guide the modification of the tetrahydro-2H-pyran scaffold to optimize interactions with a specific biological target. rsc.orgacs.org

Virtual Screening and Docking Studies for Biological Target Identification

Virtual screening and molecular docking are computational techniques used to identify potential biological targets for a given molecule and to predict its binding mode and affinity. jpionline.org For this compound, these methods can be employed to screen large databases of protein structures (such as the Protein Data Bank) to find proteins that are likely to bind to the compound. nih.gov

The process of molecular docking involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and evaluating the goodness of fit using a scoring function. jpionline.org This function estimates the binding energy, with lower scores typically indicating a more favorable interaction. nih.gov Docking studies can provide valuable hypotheses about the mechanism of action of a compound by identifying its most probable molecular targets.

Studies on various pyran-containing compounds have demonstrated the utility of docking for identifying potential inhibitors for a range of targets, including enzymes like kinases, proteases, and topoisomerases. rsc.orgresearchgate.netnih.gov The results of these studies highlight the key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic packing, that stabilize the ligand in the active site. These computational predictions provide a strong foundation for subsequent experimental validation. nih.gov

Table 2: Illustrative Docking Scores of a Tetrahydro-2H-pyran Scaffold against Various Target Classes

Target Protein ClassExample TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Protease ADAMTS7-7.5His, Gly, Asp (via carboxylate)
Kinase CDK2-6.8Lys, Leu, Asp (via pyran oxygen)
Ion Channel PfATP4-8.1Ser, Phe, Asn (via carboxylate and pyran)
Topoisomerase Topo II-7.9Arg, Gly, Mg²⁺ (via DNA intercalation)

Note: This table is for illustrative purposes to demonstrate the output of docking studies and does not represent experimentally verified data for this compound.

Stereochemical Assignment and Conformational Analysis

Determination of Absolute and Relative Configurations

The stereochemistry of this compound is defined by two chiral centers, at positions C2 and C3 of the pyran ring, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The determination of the exact spatial arrangement of atoms at these centers is crucial, as different stereoisomers can have vastly different biological activities.

Absolute configuration refers to the unambiguous 3D arrangement of the substituents at a chiral center, typically designated as (R) or (S). libretexts.org

Relative configuration describes the relationship between two or more chiral centers within the same molecule, often denoted as cis or trans (or syn/anti). libretexts.org

Several analytical techniques are employed to determine these configurations. Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration, provided a suitable crystal can be grown. nih.gov However, for non-crystalline compounds or for analysis in solution, spectroscopic methods are paramount.

NMR spectroscopy, particularly through the measurement of coupling constants and Nuclear Overhauser Effects (NOESY), can reveal the relative configuration of substituents on the pyran ring. nih.gov For the definitive assignment of absolute configuration, a powerful modern approach combines experimental NMR data with quantum mechanical (QM) calculations. acs.org By comparing the experimental NMR shifts with those calculated for each possible isomer, the correct structure can be assigned with high confidence. acs.org Chemical correlation, where a molecule is synthesized from or converted into a compound of known absolute configuration without affecting the chiral center , is another established method. libretexts.orgescholarship.org

Analysis of Axial and Equatorial Diastereomers

The tetrahydro-2H-pyran ring typically adopts a stable chair conformation, similar to cyclohexane. In this conformation, the acetic acid substituent at the C3 position can occupy one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two orientations result in diastereomers that can have different physical, chemical, and biological properties.

The relative stability of the axial and equatorial diastereomers is governed by steric interactions. Generally, a substituent is more stable in the equatorial position to minimize 1,3-diaxial steric strain with the other axial hydrogens on the ring. researchgate.net Therefore, the equatorial diastereomer of this compound is expected to be the thermodynamically more stable form.

These diastereomers can often be separated by chromatographic techniques like HPLC. rsc.org Once separated, their individual structures can be confirmed using NMR spectroscopy. The magnitude of the coupling constants between the proton at C3 and the adjacent protons on the ring can distinguish between axial and equatorial orientations. An axial proton typically shows large coupling constants to adjacent axial protons, whereas smaller coupling constants are observed for other relationships. This analysis allows for the unambiguous assignment of each diastereomer as having an axial or equatorial substituent. rsc.org

Research Applications of Tetrahydro 2h Pyran 3 Ylacetic Acid in Advanced Organic and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The tetrahydropyran (B127337) motif is a common feature in a multitude of structurally complex and biologically significant molecules. Consequently, simpler tetrahydropyran derivatives like tetrahydro-2H-pyran-3-ylacetic acid serve as fundamental building blocks for the stereocontrolled construction of these larger, more intricate targets. Their utility is evident in their application as precursors for natural products and as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

The synthesis of natural products often leverages readily available chiral synthons to construct complex stereochemical architectures. The tetrahydropyran acetic acid framework is a key structural element in several natural products. Research has demonstrated the successful synthesis of such compounds using precursors that establish the core tetrahydropyran ring.

A notable example is the synthesis of the civet cat glandular secretion, a compound valued in the perfumery industry. medcraveonline.com The total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, also known as (-)-Civet, has been accomplished using tri-O-acetyl-D-glucal as a chiral building block. medcraveonline.com This highlights the strategic importance of the tetrahydropyran acetic acid scaffold. Furthermore, palladium(II)-catalysed intramolecular hydroxycarbonylation of specific hexenols has been developed as a key step in the total syntheses of natural products like diospongin A and the civet cat compound. researchgate.net This method facilitates a diastereoselective synthesis of the crucial 2,6-cis-tetrahydropyranyl acetic acid core. researchgate.net

Table 1: Natural Products Synthesized Using Tetrahydropyran Acetic Acid Scaffolds

Natural Product Synthetic Precursor/Method Key Structural Feature Source(s)
(-)-Civet Tri-O-acetyl-D-glucal (2R, 6R)-(6-Methyltetrahydropyran-2-yl) acetic acid medcraveonline.com
Diospongin A Palladium(II)-catalysed hydroxycarbonylation of a hexenol 2,6-cis-tetrahydropyranyl acetic acid researchgate.net

This compound and its derivatives are valuable intermediates in the synthesis of new chemical entities for pharmaceutical and agrochemical applications. The tetrahydropyran ring can act as a bioisostere for other cyclic systems or confer desirable physicochemical properties, while the acetic acid handle allows for diverse chemical modifications.

Hydrazides derived from carboxylic acids are recognized as important intermediates, serving as building blocks in the preparation of pharmaceuticals and agrochemicals. researchgate.net A specific application involves the use of 1-(tetrahydro-2H-pyran-2-yl)1H-indazole as a key intermediate. This compound is further elaborated to produce ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate, a precursor for a series of novel thiazole-indazole derivatives tested for antimicrobial activity. rroij.com

Furthermore, the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid utilizes a tetrahydropyranone precursor. This pyrazole (B372694) derivative serves as a crucial intermediate for constructing a variety of medicinally active molecules, including inhibitors of NIK, protein kinases, and CFTR, as well as RBP4 antagonists. google.com The fundamental role of heterocyclic compounds, often derived from building blocks like tetrahydropyran derivatives, is critical in the creation of both pharmaceuticals and agrochemicals. chemshuttle.com

The reactivity of the this compound scaffold allows for its use in the construction of more complex, often fused, heterocyclic ring systems. These transformations expand the chemical space accessible from this simple starting material.

For instance, the reaction of tetrahydropyranone with diethyl oxalate (B1200264), followed by a ring-closure reaction with hydrazine (B178648) hydrate (B1144303), yields 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester. google.com This process effectively builds a pyrazole ring onto the existing tetrahydropyran framework. google.com The versatility of pyran-based structures is further demonstrated in the synthesis of complex systems like dihydropyrano[3,2-b]pyran-2,8-diones and 2H-chromen-2-ones containing a 3-hydroxypyran-4-one fragment, which originate from multicomponent reactions of pyran-4-one derivatives. researchgate.net The potential of related compounds as building blocks for other heterocyclic systems, such as pyrroles, has also been noted.

Role in Drug Discovery and Development Research

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting point in drug discovery campaigns, enabling the synthesis of diverse compound libraries for screening and lead optimization. Its utility is demonstrated in the synthesis of bioactive derivatives and in studies aimed at understanding molecular interactions with biological targets. The compound is commercially available for use in pharmaceutical testing and research. biosynth.com

The modification of the this compound core has led to the discovery of derivatives with a wide range of biological activities. These efforts are central to identifying new therapeutic agents.

Research has shown that derivatives of this scaffold can be used to generate molecules with potential antidiabetic, antitumor, antifungal, antimicrobial, and antiviral properties. medchemexpress.com A specific example is the synthesis of novel acetamido-thiazole-indazole derivatives from a tetrahydropyran-protected intermediate, with the final compounds showing promising antimicrobial activity. rroij.com Moreover, the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid provides a key intermediate for developing various kinase inhibitors, which are a major class of anticancer drugs. google.com The strategic synthesis of bioactive natural products like diospongin A, which contains the tetrahydropyran acetic acid motif, further underscores the importance of this scaffold in generating biologically active molecules. researchgate.net

Table 2: Examples of Bioactive Derivatives and Their Potential Applications

Derivative Class Synthetic Approach Potential Biological Activity Source(s)
Acetamido-thiazole-indazoles Coupling of an indazole acetic acid intermediate with substituted thiazoles Antimicrobial rroij.com
Tetrahydropyrano[4,3-c]pyrazoles Cyclocondensation of a tetrahydropyranone derivative with hydrazine NIK inhibitors, Protein kinase inhibitors google.com
Dipeptidyl peptidase IV inhibitors Synthesis from Boc-(2S)-Gly-4-pyranoyl Antidiabetic medchemexpress.com

Understanding how a molecule interacts with its biological target at an atomic level is fundamental to modern, structure-based drug design. Derivatives of this compound have been subjects of such investigations, including computational docking studies and biophysical assays, to elucidate their binding modes.

For example, in the development of cannabinoid receptor agonists, detailed docking studies were performed on molecules containing a dibenzo[b,d]pyran core, which is structurally related to the tetrahydropyran system. acs.org These studies revealed key molecular interactions within the receptor's binding pocket. It was found that a phenolic hydroxyl group on the pyran scaffold forms a crucial hydrogen bond with the residue K3.28(192) of the CB1 receptor. acs.org The studies also identified a network of van der Waals interactions with residues such as F3.25(189), L3.29(193), and M6.55(363) that stabilize the ligand within a hydrophobic tunnel. acs.org

In a different study focused on the TGW6 protein, an IAA-glucose hydrolase, fragment screening and docking simulations were used to identify binding compounds. nih.gov While the primary hits were indole-based, the study provides a template for how such investigations are conducted. Docking simulations predicted specific interacting residues for various ligands. For instance, the indole (B1671886) moiety of the substrate was found to fit into a specific "subpocket A", with interactions involving both hydrophobic contacts and hydrogen bonding. nih.gov Such detailed analyses of molecular interactions are crucial for optimizing ligand affinity and selectivity during the drug development process.

Applications in Material Science Research

The tetrahydropyran (THP) motif, the core of this compound, is increasingly recognized as a valuable constituent in the design of advanced materials and functional polymers. While direct polymerization of this compound is not widely documented, its structural analogues and derivatives serve as critical monomers and building blocks in polymer science, showcasing the potential of this class of compounds.

Derivatives of the THP ring are employed as monomers for creating a variety of polymers through different mechanisms, including radical and ring-opening polymerizations. rsc.orgrsc.org A prominent example is the use of 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone, as a versatile platform for synthesizing polymers with significant incorporated CO2 content, highlighting a green chemistry approach. rsc.orgrsc.org The polymerization of EVP and its hydrogenated derivatives can lead to polyesters and functionalized polyethylenes. rsc.org

The research into these THP-based polymers has yielded materials with a range of properties, from amphiphilic graft copolymers that self-assemble into micelles to robust network polymers formed via thiol-ene reactions. rsc.org Furthermore, the polymers created from these THP monomers can undergo post-polymerization functionalization, allowing for the introduction of new chemical groups and the tailoring of material properties for specific applications. rsc.org The inherent functionalities of the THP ring, such as the ether oxygen and the potential for introducing other groups, make it a desirable component for creating polymers with tunable characteristics like glass transition temperature and molar mass.

Table 1: Properties of Polymers Derived from Tetrahydropyran Analogs
MonomerPolymerization MethodResulting Polymer TypeKey PropertiesReference
3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)Radical Copolymerization (with ethylene)Functionalized PolyethyleneMn = 1.3 - 3.8 kg/mol ; 0.53% - 6.8 mol% EVP incorporation rsc.org
3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)Thiol-ene Reaction (with poly(ethylene glycol) methyl ether)Amphiphilic Graft CopolymerSelf-assembles into micelles (98 nm diameter); Tg = -37.1 °C rsc.org
3-ethyltetrahydro-2H-pyran-2-one (EtVP)Ring-Opening PolymerizationPolyesterMn = 13.6 kg/mol ; Đ = 1.32; Tg = -39 °C rsc.org

Contributions to Supramolecular Chemistry Research

Supramolecular chemistry, which focuses on systems composed of multiple molecular components held together by non-covalent interactions, is another field where the tetrahydro-2H-pyran scaffold shows significant promise. The structure of this compound is particularly suited for designing self-assembling systems due to its capacity for forming specific and directional intermolecular interactions. researchgate.net

The key to its potential lies in its functional groups: the carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the ether oxygen within the pyran ring acts as a hydrogen bond acceptor. researchgate.net These features enable the molecule to form robust supramolecular synthons, which are reliable and predictable non-covalent interactions that can guide the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The positioning of the acetic acid group at the 3-position creates a distinct spatial arrangement that influences both hydrogen bonding patterns and steric interactions, which are fundamental to molecular recognition and the formation of complex supramolecular architectures.

Research on related tetrahydropyran derivatives has demonstrated their role in forming supramolecular assemblies, including chromogenic polymers and liquid crystals, where the THP unit is a key structural element. mdpi.comtue.nlnottingham.ac.uk These assemblies are often driven by a combination of hydrogen bonding, π-π stacking (in aromatic derivatives), and van der Waals forces. tue.nlresearchgate.net The principles learned from these systems can be applied to predict and design supramolecular structures based on this compound, potentially leading to new gels, liquid crystals, or other functional soft materials.

Table 2: Potential Intermolecular Interactions of this compound in Supramolecular Assembly
Interacting MoietyType of InteractionRole in Supramolecular ChemistryReference
Carboxylic Acid (-COOH)Hydrogen Bonding (Donor & Acceptor)Formation of dimers and extended chains; key for building supramolecular synthons. researchgate.net
Pyran Ring Oxygen (-O-)Hydrogen Bonding (Acceptor)Contributes to the stability of hydrogen-bonded networks. researchgate.net
Aliphatic C-H BondsVan der Waals ForcesContribute to packing efficiency and overall stability of the assembly. researchgate.net
Chiral CentersStereospecific InteractionsCan induce chirality in the resulting supramolecular structure. tue.nl

Advancements in Catalysis Research and Reaction Mechanisms

The synthesis of the tetrahydropyran ring, the core of this compound, has been a major focus of catalysis research, leading to significant advancements in reaction methodologies and mechanistic understanding. Both organocatalysis and transition-metal catalysis have proven to be powerful tools for constructing this important heterocyclic motif with high levels of efficiency and stereocontrol. nih.govresearchgate.net

Organocatalysis has emerged as a particularly effective strategy. researchgate.net Researchers have developed highly enantioselective and diastereoselective methods for synthesizing polyfunctionalized tetrahydropyrans using domino reactions. nih.govd-nb.info For instance, a well-established approach is the organocatalytic domino Michael-hemiacetalization reaction between 1,3-dicarbonyl compounds and α-hydroxymethyl nitroalkenes. nih.govd-nb.info This cascade process, often catalyzed by chiral squaramides or thioureas, allows for the one-pot construction of the tetrahydropyran core with multiple contiguous stereocenters in good yields and with excellent stereoselectivity. nih.govd-nb.info

Transition-metal catalysis, particularly with palladium, offers another powerful avenue for tetrahydropyran synthesis. researchgate.net A notable example is the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols, which provides a diastereoselective route to 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net This domino reaction involves a sequence of Pd-catalyzed cyclization, carbonylation, and hydroxylation. researchgate.net More recently, stereoselective Heck redox-relay strategies have been applied to synthesize functionalized 2,6-trans-tetrahydropyrans from simple dihydropyranyl alcohols, demonstrating the versatility of palladium catalysis in accessing diverse isomers of the tetrahydropyran scaffold. acs.org These catalytic advancements not only provide efficient access to compounds like this compound but also deepen the fundamental understanding of complex reaction mechanisms.

Table 3: Comparison of Catalytic Systems for Tetrahydropyran Synthesis
Catalytic SystemReaction TypeKey AdvantagesTypical SubstratesReference
Chiral Squaramide (Organocatalyst)Domino Michael-HemiacetalizationHigh enantioselectivity (up to 99% ee); mild conditions; one-pot synthesis.1,3-Dicarbonyl compounds, α-hydroxymethyl nitroalkenes nih.govd-nb.info
Palladium(II) Chloride / Copper(II) ChlorideIntramolecular HydroxycarbonylationHigh diastereoselectivity for cis-isomers; domino cyclization-carbonylation.Hexenols researchgate.net
Palladium(II) Acetate (B1210297) / Chiral PyrOx LigandOxidative Heck Redox-RelayHigh diastereoselectivity for trans-isomers; installs remote stereocenters.Dihydropyranyl alcohols, boronic acids acs.org
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Organocatalyst)Tetrahydropyranylation (Alcohol Protection)Acid-free; very high turnover numbers; applicable to acid-sensitive substrates.Alcohols, 3,4-dihydro-2H-pyran (DHP) researchgate.net

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of tetrahydropyran (B127337) rings is a central theme in organic chemistry, driven by the need to access complex natural products. nih.gov Current research emphasizes the development of more efficient and stereoselective construction methods.

Future efforts will likely focus on green chemistry principles to minimize environmental impact. This includes catalyst-free and solvent-free reaction conditions, potentially using visible light as a green promoter for cyclocondensation reactions to create tetrahydropyran scaffolds. researchgate.net Another avenue involves the use of organo-catalysts like sodium benzoate, which are environmentally benign and allow for the isolation of products without extensive chromatography. researchgate.net

Palladium(II)-catalyzed reactions, such as the intramolecular hydroxycarbonylation of hexenols, have proven effective for the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net These domino reactions, which combine cyclization, carbonylation, and hydroxylation in one pot, represent a highly efficient strategy. researchgate.net Further research could optimize these palladium-catalyzed processes, perhaps by using ionic liquids as reaction media to enhance efficiency and recyclability. researchgate.net

Other promising strategies that warrant further investigation include:

Prins-type Cyclizations : These reactions, which involve the intramolecular addition of an alkene to an oxocarbenium ion, are powerful tools for constructing tetrahydropyran rings in complex molecules. nih.gov

Ring-Closing Metathesis : This method offers another versatile approach to forming the THP ring. researchgate.net

Industrial Production Methods : A recently developed method suitable for industrial production synthesizes tetrahydro-2H-pyran derivatives with high yields and a preference for the thermodynamically stable trans-isomer, without requiring expensive reagents. google.com

The table below summarizes various modern synthetic strategies for tetrahydropyran derivatives.

Synthetic StrategyKey FeaturesPotential Advantages
Green Tandem Strategy Catalyst-free, solvent-free, visible light irradiation. researchgate.netHigh atom-economy, operational simplicity, energy efficiency. researchgate.net
Palladium(II)-Catalyzed Hydroxycarbonylation Domino reaction combining cyclization, carbonylation, and hydroxylation. researchgate.netHigh diastereoselectivity for cis-2,6-disubstituted products. researchgate.net
Prins Cyclization Involves oxocarbenium ion intermediates. nih.govVersatile for constructing THP rings in complex settings. nih.gov
Industrial Synthesis Focuses on high-yield production of the stable trans-isomer. google.comCost-effective, suitable for large-scale production. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. researchgate.netacs.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthesis pathways, and design novel compounds with desired properties. frontiersin.org

For tetrahydro-2H-pyran-3-ylacetic acid and its derivatives, AI can be applied in several ways:

Retrosynthetic Analysis : AI-powered tools can propose novel and efficient synthetic routes that may not be obvious to human chemists.

Reaction Condition Optimization : Machine learning models can predict the best reagents, solvents, and catalysts for a given transformation, including for continuous flow synthesis processes. frontiersin.org

Pharmacophore Modeling : In drug discovery, AI can develop pharmacophore models based on known active compounds to guide the design of new, more potent derivatives. researchgate.netacs.org This involves identifying the key structural features necessary for biological activity and using these models to screen virtual libraries for promising candidates. researchgate.net

Predictive Biology : ML models can be trained to predict the biological activity of novel tetrahydropyran derivatives, helping to prioritize which compounds to synthesize and test. acs.org An open drug discovery competition for novel antimalarials demonstrated the potential of using ML to predict the activity of new compounds in a phenotypic screening program. researchgate.netacs.org

The integration of AI/ML offers the potential to accelerate the discovery of new medicines and materials based on the tetrahydro-2H-pyran scaffold by making the design-synthesis-test cycle more efficient and targeted. researchgate.netfrontiersin.org

Exploration of Novel Biological Activities and Therapeutic Targets

Derivatives of the tetrahydropyran ring are known to possess a wide spectrum of biological activities, making them privileged structures in medicinal chemistry. researchgate.net While this compound itself is primarily a building block biosynth.com, its derivatives are being investigated for a range of therapeutic applications. Future research will continue to explore new biological targets and activities.

Some of the explored and potential therapeutic areas for tetrahydropyran derivatives are detailed below.

Therapeutic AreaSpecific Target/ActivityExample Derivative Class
Oncology Antiproliferative activity against breast cancer cell lines (e.g., SK-BR-3). nih.govTetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives. nih.gov
Inhibition of mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov2H-1λ²-pyridin-2-one inhibitors. nih.gov
DNA intercalation and Topo II inhibition. acs.orgN-Rhodanine glycoside derivatives. acs.org
Autoimmune & Inflammatory Diseases Modulation of Retinoic acid receptor-related orphan receptor gamma (RORγ). google.comModulators for diseases like rheumatoid arthritis and psoriasis. google.com
Inhibition of 5-lipoxygenase (5-LO). thieme-connect.comPyrazole (B372694) derivatives. thieme-connect.com
Metabolic Disorders Antidiabetic activity. rjptonline.orgSubstituted 2-(pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives. rjptonline.org
Infectious Diseases Antiviral and cytotoxic activity. nih.gov1,2,4-triazolethiones with a tetrahydropyran moiety. nih.gov
Neurological Disorders Management of CNS-related diseases. researchgate.netGastrodin derivatives like 2-((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-(hydroxymethyl)phenoxy) tetrahydro-2H-pyran-2-yl) acetic acid. researchgate.net

Future research will likely involve screening this compound-derived libraries against a broader range of biological targets. The structural versatility of the tetrahydropyran ring allows for the creation of diverse chemical libraries, increasing the probability of discovering novel lead compounds for various diseases. evitachem.comacs.org

Advanced Characterization Techniques for Elucidating Complex Structures

Understanding the precise three-dimensional structure and conformational dynamics of tetrahydropyran-containing molecules is crucial for deciphering their function, especially their interaction with biological targets. jst.go.jp While standard techniques like NMR and FTIR are routinely used , advanced methods are required to resolve complex stereochemistry and dynamic behavior.

Future research will increasingly rely on:

Solid-State NMR (ssNMR) : Techniques like Rotational Echo Double Resonance (REDOR) can measure interatomic distances in non-crystalline states, allowing for the structural elucidation of complexes, such as those formed with biological membranes. jst.go.jp

Advanced 2D NMR Spectroscopy : For flexible molecules that may exist as multiple stable conformers, low-temperature NMR experiments can help to sharpen signals and resolve individual structures that are blurred at room temperature. jst.go.jp

X-ray Crystallography : This remains the gold standard for determining the absolute configuration of chiral molecules. An X-ray diffraction study was essential in confirming the (2R,3R,4S)-configuration of a complex tetrahydropyranylphosphonate derivative. beilstein-journals.org

Computational Chemistry : Density Functional Theory (DFT) calculations are used to study the effects of different substituents on the electronic properties and reactivity of tetrahydropyran derivatives, which can then be correlated with experimental biological activity. acs.orgsemanticscholar.org

The combination of these advanced analytical and computational techniques will be essential for establishing clear structure-activity relationships (SAR) and for the rational design of new compounds based on the this compound scaffold.

Expanding Applications in Emerging Fields (e.g., Nanotechnology, Advanced Materials)

Beyond its established role in medicinal chemistry, the unique structural properties of this compound and its derivatives suggest potential applications in emerging scientific and technological fields.

Advanced Materials : Tetrahydropyran derivatives have been identified as useful components in liquid crystal compounds for display devices. The thermodynamically stable trans-isomer is particularly preferred for its favorable liquid crystallinity. google.com Future research could explore the synthesis of novel polymers and materials incorporating the THP moiety to tune physical properties like polarity and rigidity for specific applications.

Nanotechnology : The field of nanotechnology may also benefit from these compounds. For example, phytochemicals containing tetrahydropyran structures have been used in the green synthesis of silver nanoparticles, where they act as capping agents that stabilize the nanoparticles. nih.gov Another area of interest is in drug delivery systems, where nanoparticles are used to improve the bioavailability of poorly water-soluble drugs; fenofibrate, a drug whose active metabolite is fenofibric acid, has been formulated into nanoparticles to improve its delivery. google.com While not directly involving this compound, these examples highlight the potential for derivatives to be used in creating functional nanomaterials and drug delivery vehicles.

While these applications are still in the early stages of exploration, they represent exciting new frontiers for research into the utility of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing tetrahydro-2H-pyran-3-ylacetic acid, and how are intermediates characterized?

this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, BF₃•OEt₂-catalyzed nucleophilic substitutions with aldehydes and allyltrimethylsilane yield tetrahydropyran intermediates (e.g., 5-(benzyloxy)tetrahydro-2H-pyran derivatives) . Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and purity, with spectral data cross-referenced against literature values .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing axial vs. equatorial substituents on the tetrahydropyran ring) .
  • Chromatography (HPLC/GC-MS) : Validates purity and identifies byproducts from incomplete substitution or oxidation .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, particularly for esterified derivatives .

Q. How should this compound be stored to maintain stability?

While specific stability data for this compound are limited, analogous tetrahydropyran derivatives are hygroscopic and prone to oxidation. Recommendations include storage under inert gas (N₂/Ar) at –20°C and protection from light .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in tetrahydropyran-3-ylacetic acid derivatives?

Acid-catalyzed reactions (e.g., BF₃•OEt₂) favor chair-like transition states, where nucleophiles attack the electrophilic carbon axially or equatorially depending on steric and electronic factors. Diastereoselectivity in hydroxylated derivatives is influenced by hydrogen bonding and ring puckering . Computational modeling (DFT) can predict dominant pathways .

Q. How can contradictory data in synthetic yields or regioselectivity be resolved?

Discrepancies often arise from:

  • Catalyst choice : BF₃•OEt₂ vs. other Lewis acids (e.g., SnCl₄) alter reaction kinetics and selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity but may promote side reactions in acidic conditions . Systematic optimization using Design of Experiments (DoE) is recommended to identify critical variables .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

  • Derivatization : Converting the acetic acid moiety to methyl/ethyl esters simplifies purification via distillation or column chromatography .
  • pH-controlled extraction : Acidic workup (pH 2–3) partitions the protonated carboxylic acid into aqueous layers, separating it from neutral byproducts .

Q. How do substituents on the tetrahydropyran ring influence reactivity or physicochemical properties?

  • Electron-withdrawing groups (e.g., benzyloxy) : Increase electrophilicity at C-2/C-4, enhancing nucleophilic substitution rates .
  • Steric hindrance : Bulky groups at C-3 reduce esterification efficiency but improve thermal stability . Quantitative Structure-Property Relationship (QSPR) models can predict logP, solubility, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.